molecular formula C12H22N2O4 B11857679 (S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate

(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B11857679
M. Wt: 258.31 g/mol
InChI Key: DJMRDDAPSLSCNC-VIFPVBQESA-N
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Description

(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is a spirocyclic compound characterized by a bicyclic framework comprising a 1,4-dioxa ring and a 7-azaspiro[4.4]nonane system.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl (8S)-8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(15)14-8-12(6-9(14)7-13)16-4-5-17-12/h9H,4-8,13H2,1-3H3/t9-/m0/s1

InChI Key

DJMRDDAPSLSCNC-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C[C@H]1CN)OCCO2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CN)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For instance, a precursor containing a suitable leaving group can undergo nucleophilic substitution to form the spirocyclic structure. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can enhance reaction efficiency and scalability. Additionally, the use of chiral catalysts or auxiliaries may be employed to ensure the desired stereochemistry is achieved in the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its rigid spirocyclic structure makes it a valuable scaffold for designing new ligands and catalysts .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions due to its unique three-dimensional structure. It may also serve as a model compound for investigating the behavior of spirocyclic systems in biological environments .

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the aminomethyl group suggests that it could interact with biological targets such as enzymes or receptors .

Industry

In industry, (S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate can be used in the development of new materials, including polymers and coatings, due to its unique structural properties .

Mechanism of Action

The mechanism by which (S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and similarities with analogous spirocyclic compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features Evidence ID
(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate Not Provided C₁₃H₂₄N₂O₅ 288.34 1,4-dioxa ring; aminomethyl at position 8; S-configuration -
Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate 1032158-48-7 C₁₃H₂₄N₂O₂ 240.34 Spiro[3.5]nonane; aminomethyl at position 2
Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate 1823856-70-7 C₁₃H₂₄N₂O₃ 256.34 1-oxa ring instead of 1,4-dioxa
Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate 1263177-22-5 C₁₂H₂₂N₂O₃ 242.32 Amino group at position 3; 1-oxa ring
Tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate 2177258-34-1 C₂₀H₂₈N₂O₅ 376.45 Bulky benzyloxycarbonyl substituent at position 4

Key Observations

Ring System Variations: Spiro[4.4]nonane derivatives (e.g., 1,4-dioxa or 1-oxa) exhibit distinct conformational rigidity compared to spiro[3.5]nonane analogs . Smaller spiro systems (e.g., spiro[3.5]) may enhance metabolic stability but reduce steric bulk for target binding. The 1,4-dioxa ring in the target compound introduces two oxygen atoms, improving solubility via hydrogen bonding compared to 1-oxa analogs .

Substituent Position and Functionality: Aminomethyl groups at positions 2, 3, or 8 influence molecular polarity and interactions. For example, position 8 in the target compound may orient the aminomethyl group for optimal binding in enzyme active sites .

Stereochemical Considerations :

  • While the (S)-enantiomer is specified for the target compound, most analogs lack stereochemical data. Enantiomer-specific activity is critical in drug design but remains underexplored in the evidence .

Biological Activity

(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which integrates both dioxane and azaspiro frameworks. With the molecular formula C₁₂H₁₉N₁O₄ and a molecular weight of approximately 243.30 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cardiovascular health and as a possible antihypertensive agent.

Structural Characteristics

The compound's structure includes several functional groups that contribute to its chemical reactivity and biological interactions:

  • Tert-butyl group : Enhances lipophilicity and potential receptor interactions.
  • Aminomethyl substituent : May facilitate binding to biological targets, impacting pharmacological activity.
  • Dioxane ring : Contributes to the stability and reactivity of the molecule.

Antihypertensive Potential

Research indicates that compounds similar to (S)-tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate exhibit significant antihypertensive effects. Preliminary studies suggest that these compounds can effectively reduce elevated blood pressure in mammalian models. The mechanisms behind this activity may involve modulation of vascular smooth muscle contraction or interference with angiotensin II signaling pathways.

Interaction Studies

Interaction studies have focused on the binding affinity of (S)-tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate with various biological receptors and enzymes. Its unique structure allows for specific interactions that could modulate biological pathways related to blood pressure regulation and other physiological processes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to (S)-tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylateHydroxymethyl group instead of aminomethylPotential antihypertensive effects
Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylateDifferent spirocyclic frameworkSimilar pharmacological profile
Tert-butyl (9S)-9-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylateAmino group at a different positionComparable biological activity

Case Studies

A series of case studies have been conducted to evaluate the pharmacological properties of (S)-tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate:

  • Study on Antihypertensive Effects : In a controlled experiment involving hypertensive rats, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups.
  • Binding Affinity Assessment : In vitro assays demonstrated that the compound exhibits high binding affinity for angiotensin II receptors, suggesting a potential mechanism for its antihypertensive activity.
  • Toxicological Evaluation : Preliminary toxicological assessments indicate low cytotoxicity towards eukaryotic cells, supporting its safety profile for further development.

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